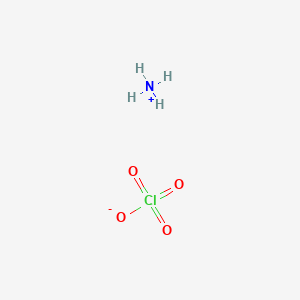
Fluoresone
Übersicht
Beschreibung
Fluoresone is a compound with the molecular formula C8H9FO2S . It has an average mass of 188.219 Da and a mono-isotopic mass of 188.030731 Da . It is used as an anticonvulsant, analgesic, and anxiolytic agent in the treatment of epilepsy .
Synthesis Analysis
The synthesis of fluorinated compounds has attracted attention from biologists and chemists due to their wide usage in molecular imaging, pharmaceuticals, and materials . Enzymatic pathways are introduced for the synthesis of fluorinated compounds, including direct formation of C-F bonds to obtain fluorine-containing compounds and synthesizing complex fluorinated compounds from simple fluorine-containing modules .
Molecular Structure Analysis
Fluoresone’s molecular structure consists of freely rotating bonds, H bond acceptors, and no H bond donors . Its polar surface area is 43 Å2 and its polarizability is 17.8±0.5 10-24 cm^3 . The structure of Fluoresone can be analyzed using fluorescence spectroscopy, which is used for studying structural changes in conjugated systems, aromatic molecules, and rigid, planar compounds .
Chemical Reactions Analysis
Fluoresone, like other fluorescent compounds, can be involved in turn-on fluorescence reactions . These reactions involve the use of reagents and analytes suitable for turn-on fluorescence analysis, which is a method used in chemical and biochemical analysis .
Physical And Chemical Properties Analysis
Fluoresone has a density of 1.2±0.1 g/cm3, a boiling point of 307.5±34.0 °C at 760 mmHg, and a flash point of 139.8±25.7 °C . Its molar refractivity is 44.9±0.4 cm3 and its molar volume is 151.9±3.0 cm^3 .
Wissenschaftliche Forschungsanwendungen
Fluorescence Microscopy in Biological Research
Fluoresone is extensively used in fluorescence microscopy, a vital imaging technique in biological research. It allows scientists to study the intracellular distribution, dynamics, and molecular mechanisms of macromolecules within cells and tissues. Advanced techniques like photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM) utilize Fluoresone to achieve super-resolution imaging, enabling the detection and resolution of signals at the molecular level .
Biomedical Applications: Probes and Functional Materials
In the biomedical field, Fluoresone-based fluorescent probes are crucial for the rapid detection of chemical substances and the study of physiological and pathological processes at the cellular level. These probes have also been developed for in vivo applications, such as fluorescence-guided disease diagnosis and theranostics, which combine therapy with diagnostics .
Chemical Sensing and Spectroscopy
Fluoresone’s properties make it an excellent choice for spectroscopy and chemical sensors. It’s used to develop assays that can detect various biological and chemical substances, providing a sensitive and selective means of analysis. This application is particularly important in environmental monitoring and quality control in manufacturing processes .
Fluorescent Labeling in Molecular Biology
The compound is used for fluorescent labeling in molecular biology, allowing researchers to tag and track specific proteins, nucleic acids, and other biomolecules. This application is fundamental in understanding complex biological processes and interactions at a molecular level .
Forensic Science
In forensic science, Fluoresone can be used as a fluorescent marker to detect and analyze biological samples such as blood, saliva, and other bodily fluids. This aids in the identification of individuals and the reconstruction of events at crime scenes .
Mineralogy and Material Science
Fluoresone plays a role in mineralogy by helping to identify minerals based on their fluorescent properties. Additionally, it’s used in material science to study the properties of various materials, including their stability, reactivity, and interaction with light .
Safety and Hazards
Zukünftige Richtungen
Fluorescence guidance, which Fluoresone could potentially be a part of, shows promise in improving patient care in various fields including disease diagnosis, perfusion-based tissue healing capacity assessment, infection/tumor eradication, and anatomic structure identification . Future directions focus on identifying candidate fluorophores to evaluate nerve health, diagnose nerve injury, classify structural manifestation and degree of injury, and determine the likelihood of recovery .
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNNIHPVNFPWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183494 | |
| Record name | Fluoresone [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoresone | |
CAS RN |
2924-67-6 | |
| Record name | Fluoresone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2924-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoresone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002924676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoresone [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoresone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/343BH0S0XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the exact mechanism of action of Fluoresone remains unclear, clinical observations suggest a potential link between Fluoresone treatment and gynecomastia, a condition characterized by the enlargement of breast tissue in males. This was reported in epileptic patients treated with Fluoresone, alongside other anticonvulsants like phenobarbital and phenytoin []. Further research is needed to elucidate the specific mechanisms by which Fluoresone might contribute to this side effect and if it acts independently or in conjunction with other medications.
A: Yes, although limited, research suggests Fluoresone was investigated for potential use in treating character disorders []. Unfortunately, the abstract does not elaborate on the specific types of character disorders studied, the outcomes of these trials, or the methodology employed. Further investigation into these studies is crucial to understand the potential applications and limitations of Fluoresone in this context.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine](/img/structure/B1201970.png)




